N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide is a structurally complex molecule featuring three key components:
Thiazole core: A 4-substituted thiazole ring with a 4-methoxyphenylsulfonamido group at position 2, a structural motif common in bioactive compounds targeting enzymes or receptors .
Propanamide linker: Connects the thiazole and benzodioxole groups, enhancing conformational flexibility and influencing binding affinity .
While direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., thiazole derivatives with sulfonamide or benzodioxole groups) demonstrate anticancer, antimicrobial, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S2/c1-28-16-4-6-17(7-5-16)32(26,27)24-21-23-15(12-31-21)3-9-20(25)22-11-14-2-8-18-19(10-14)30-13-29-18/h2,4-8,10,12H,3,9,11,13H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOZPDQJDMKOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. The unique structural features of this compound, including the benzo[d][1,3]dioxole moiety and thiazole ring, suggest a diverse range of biological interactions.
Synthesis
The compound can be synthesized through a multi-step reaction involving the condensation of benzo[d][1,3]dioxole derivatives with thiazole and sulfonamide components. This synthesis typically involves the use of various reagents and conditions that are optimized for yield and purity.
Antibacterial Activity
Research has indicated that compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives containing the thiazole and sulfonamide groups have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| Compound A | Staphylococcus aureus | 625–1250 |
| Compound B | Pseudomonas aeruginosa | 312.5 |
| Compound C | Escherichia coli | >2000 |
| Compound D | Enterococcus faecalis | 625 |
This table illustrates the varying levels of antibacterial activity observed in related compounds, suggesting that this compound may also possess significant antibacterial properties.
Antifungal Activity
Similar studies have assessed the antifungal activity of compounds with analogous structures. The compound's efficacy against fungi such as Candida albicans has been noted, with MIC values indicating substantial antifungal potential.
Table 2: Antifungal Activity Against Candida albicans
| Compound Name | MIC µg/mL |
|---|---|
| Compound E | 156.25 |
| Compound F | 312.5 |
These results suggest that the compound may inhibit fungal growth effectively at relatively low concentrations.
Case Studies and Research Findings
A study published in Molecules highlighted the synthesis and biological screening of dioxole derivatives, noting their promising antibacterial and antifungal activities. The research emphasized that modifications to the dioxole structure could enhance biological efficacy, thereby supporting further exploration of this compound as a candidate for drug development .
Another investigation published in PubChem provided insights into the pharmacological profiles of related compounds, indicating a trend where increased lipophilicity correlated with enhanced antimicrobial activity . This finding underscores the importance of structural optimization in developing effective antimicrobial agents.
Comparison with Similar Compounds
Table 1: Key Thiazole-Sulfonamide Derivatives
Key Observations :
- Sulfonamide Position : The target compound’s 2-position sulfonamide aligns with ’s triazole-thiones, which utilize sulfonyl groups for enhanced electronic effects and hydrogen bonding .
- Biological Activity : Compounds like 35 () and oxadiazole-propanamides () highlight the role of sulfonamide/thiazole hybrids in targeting enzymes (e.g., COX-2) or cancer cells .
Benzo[d][1,3]dioxole Derivatives
Table 2: Benzo[d][1,3]dioxole-Containing Analogues
Key Observations :
Key Observations :
- Amide Coupling : and highlight EDCl/HOBt or acetyl chloride/triethylamine as standard methods, suggesting the target compound likely employs similar protocols .
Q & A
Q. What are the critical steps in synthesizing N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide, and how is purity ensured?
The synthesis involves sequential heterocyclic coupling and sulfonamide formation. Key steps include:
- Thiazole ring formation : Reacting 2-aminothiazole derivatives with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dry THF) to introduce the sulfonamide group .
- Propanamide linkage : Coupling the thiazole intermediate with benzo[d][1,3]dioxol-5-ylmethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
- Purity control : Monitor reactions via TLC or HPLC, and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) . Final product purity is confirmed by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms proton environments (e.g., aromatic protons of benzo[d][1,3]dioxole at δ 6.7–7.1 ppm; thiazole protons at δ 7.3–7.5 ppm) . ¹³C NMR identifies carbonyl (C=O) and sulfonamide (SO₂) carbons .
- Mass Spectrometry (MS) : HRMS validates the molecular formula (e.g., [M+H]+ ion matching C₂₁H₂₀N₃O₆S₂) .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (amide C=O) and ~1350 cm⁻¹ (sulfonamide S=O) confirm functional groups .
Q. What structural features of this compound are hypothesized to drive its pharmacological activity?
- Benzo[d][1,3]dioxole : Enhances metabolic stability and membrane permeability via lipophilic π-π interactions .
- 4-Methoxyphenylsulfonamide : Modulates target binding (e.g., COX-2 inhibition) through hydrogen bonding with active-site residues .
- Thiazole-propanamide backbone : Facilitates conformational flexibility for receptor docking .
Advanced Research Questions
Q. How can reaction yields be optimized for the heterocyclic coupling steps in the synthesis?
- Solvent selection : Use anhydrous DMF or THF to minimize hydrolysis of reactive intermediates .
- Catalysts : Additives like DMAP (4-dimethylaminopyridine) improve amidation efficiency by activating carboxyl groups .
- Temperature control : Maintain reflux conditions (~80°C) for thiazole formation to accelerate ring closure while avoiding side reactions .
- Workup strategies : Quench reactions with ice-cold water to precipitate crude products, reducing solvent contamination .
Q. How should structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?
- Structural variations : Synthesize analogs with modified substituents (e.g., replace methoxy with ethoxy or halogens) to assess electronic effects on target binding .
- Biological assays : Test analogs against relevant targets (e.g., kinases, GPCRs) using:
- Enzyme inhibition assays (IC₅₀ determination via fluorogenic substrates).
- Cellular viability assays (MTT or ATP-lite for cytotoxicity profiling) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to correlate substituent changes with binding affinity .
Q. Example SAR Table :
| Analog | Substituent Modification | IC₅₀ (Target X) | Notes |
|---|---|---|---|
| 1 | -OCH₃ → -Cl | 12 nM | Improved potency |
| 2 | Thiazole → Oxazole | >1 µM | Loss of activity |
Q. How can contradictions in bioactivity data across studies be resolved?
- Source analysis : Compare assay conditions (e.g., cell lines, incubation time). For example, cytotoxicity in HeLa vs. HEK293 cells may reflect differential receptor expression .
- Compound stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) via HPLC to rule out artifactual results .
- Target specificity : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for sulfonamide coupling to avoid competing hydrolysis .
- Characterization : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .
- Bioactivity : Pair in vitro assays with pharmacokinetic profiling (e.g., microsomal stability, plasma protein binding) to prioritize leads .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
